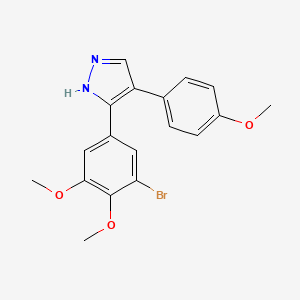![molecular formula C12H15N7O4 B11058805 3-[(4-nitro-1H-pyrazol-1-yl)methyl]-N-(piperidin-1-yl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11058805.png)
3-[(4-nitro-1H-pyrazol-1-yl)methyl]-N-(piperidin-1-yl)-1,2,4-oxadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(1-PIPERIDINYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a complex heterocyclic compound that features a combination of pyrazole, piperidine, and oxadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(1-PIPERIDINYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via a cyclization reaction involving hydrazine and a 1,3-diketone.
Nitration: The pyrazole ring is then nitrated using a nitrating agent such as nitric acid to introduce the nitro group.
Formation of the Oxadiazole Ring: The oxadiazole ring can be formed through a cyclization reaction involving a hydrazide and a carboxylic acid derivative.
Coupling Reactions: The nitro-substituted pyrazole and the oxadiazole derivative are coupled using a suitable coupling agent to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and automation of reaction steps.
Chemical Reactions Analysis
Types of Reactions
3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(1-PIPERIDINYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or other reactive sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrazole or oxadiazole derivatives.
Scientific Research Applications
3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(1-PIPERIDINYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(1-PIPERIDINYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dinitro-1H,1’H-[3,3’-bipyrazole]-5,5’-diamine: Another nitro-substituted pyrazole derivative with potential energetic material applications.
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: A heat-resistant explosive with a similar pyrazole structure.
Uniqueness
3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(1-PIPERIDINYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is unique due to its combination of pyrazole, piperidine, and oxadiazole moieties, which confer distinct chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C12H15N7O4 |
|---|---|
Molecular Weight |
321.29 g/mol |
IUPAC Name |
3-[(4-nitropyrazol-1-yl)methyl]-N-piperidin-1-yl-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C12H15N7O4/c20-11(15-17-4-2-1-3-5-17)12-14-10(16-23-12)8-18-7-9(6-13-18)19(21)22/h6-7H,1-5,8H2,(H,15,20) |
InChI Key |
IYRPMVRDHJTYTP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)NC(=O)C2=NC(=NO2)CN3C=C(C=N3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4E)-2-(1,3-benzothiazol-2-yl)-4-{[(3-methoxypropyl)amino]methylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11058728.png)
![4-acetyl-5-(4-chlorophenyl)-3-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11058737.png)
![2-{[4-Amino-6-(diphenylamino)-1,3,5-triazin-2-yl]sulfanyl}ethanol](/img/structure/B11058742.png)

![1-methyl-N-[4-(morpholin-4-yl)phenyl]-2-oxo-2,3-dihydro-1H-indole-5-sulfonamide](/img/structure/B11058749.png)
![1'-(5-bromopyridin-2-yl)-2,5'-dioxo-2'-(1H-pyrrol-1-yl)-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11058751.png)
![4,7,7-trimethyl-N-(5-methyl-1,2-oxazol-3-yl)-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B11058761.png)
![3-(3-nitrophenyl)-4-phenyl-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B11058768.png)
![4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B11058769.png)
![N-acetyl-N-[3-(7-methoxy-1,3-benzodioxol-5-yl)-4-(4-methoxyphenyl)-1,2-oxazol-5-yl]acetamide](/img/structure/B11058773.png)
![2-(2-Pyrazinyl)-8,9,10,11,12,13-hexahydrocycloocta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B11058781.png)
![6-[(E)-2-(4-chlorophenyl)ethenyl]-3-(3,5-difluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11058784.png)
![3-(5-chloro-2-methoxyphenyl)-6-[(E)-2-phenylethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11058793.png)
![1-cycloheptyl-4-(4-methoxyphenyl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11058808.png)
